molecular formula C5H4FIN2 B3028219 4-Fluoro-5-iodopyridin-2-amine CAS No. 1708974-12-2

4-Fluoro-5-iodopyridin-2-amine

Cat. No. B3028219
M. Wt: 238.00
InChI Key: LISISXJYGIZUEL-UHFFFAOYSA-N
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Patent
US09266883B2

Procedure details

4-fluoro-5-iodopyridin-2-amine (intermediate 22, 240 g, 1 mol), zinc cyanide (125 g, 1.05 mol), zinc (13 g, 0.2 mol), Pd2(dba)3 (25 g, 25 mmol) and dppf (55 g, 0.1 mol) in DMA (800 ml) were degassed and charged into the round bottom flask under nitrogen. The mixture was stirred at 100° C. for 3 h. The reaction mixture was diluted with 5% NaHCO3 (2 l), extracted with EtOAc (4×600 ml). The combined organic layers were washed with 5% NaOH (1 l), dried over Na2SO4, concentrated to 700 ml. The resulting organic phase was eluted through silica gel column with EtOAc (1.7 l). The combined organic filtrate was washed with 2 M HCl (3×800 ml). The pH of the aqueous phase was adjusted to 10 with saturated NaHCO3. The aqueous phase was extracted whit DCM (3×500 ml). The combined DCM was dried over Na2SO4 and concentrated. The residue was further purified by column chromatography (eluted with pentane: EtOAc 10:1 to 3:2) followed by recrystallization from pentane/EtOAc 3/1 to give the title compound as white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.40 (d, 1H), 7.40 (s, 2H), 6.34 (d, 1H).
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
125 g
Type
catalyst
Reaction Step One
Name
Quantity
13 g
Type
catalyst
Reaction Step One
Quantity
25 g
Type
catalyst
Reaction Step One
Name
Quantity
55 g
Type
catalyst
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7](I)=[CH:6][N:5]=[C:4]([NH2:9])[CH:3]=1.C[C:11]([N:13](C)C)=O>C([O-])(O)=O.[Na+].[C-]#N.[Zn+2].[C-]#N.[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.[Fe+2]>[NH2:9][C:4]1[CH:3]=[C:2]([F:1])[C:7]([C:11]#[N:13])=[CH:6][N:5]=1 |f:2.3,4.5.6,8.9.10.11.12,13.14.15|

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
FC1=CC(=NC=C1I)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=NC=C1I)N
Name
Quantity
800 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
125 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
13 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
25 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
55 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.[Fe+2]
Step Two
Name
Quantity
2 L
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged into the round bottom flask under nitrogen
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×600 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with 5% NaOH (1 l)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 700 ml
WASH
Type
WASH
Details
The resulting organic phase was eluted through silica gel column with EtOAc (1.7 l)
WASH
Type
WASH
Details
The combined organic filtrate was washed with 2 M HCl (3×800 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted whit DCM (3×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined DCM was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was further purified by column chromatography (eluted with pentane: EtOAc 10:1 to 3:2)
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from pentane/EtOAc 3/1

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC=C(C#N)C(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.